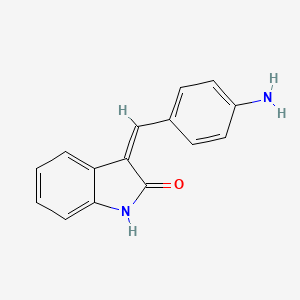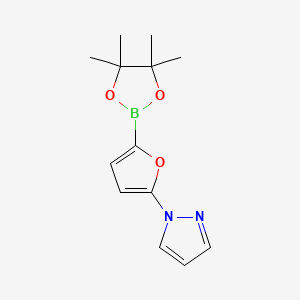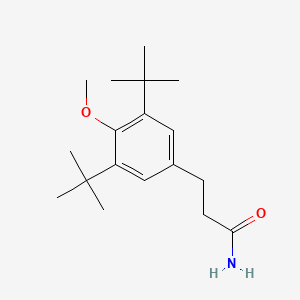
(3-Acetyl-5-cyanophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Acetyl-5-cyanophenyl)acetic acid is an organic compound with a complex aromatic structure It features a phenyl ring substituted with acetyl and cyano groups, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-5-cyanophenyl)acetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-acetylbenzonitrile, followed by a Grignard reaction to introduce the acetic acid moiety. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Acetyl-5-cyanophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens or nitro groups can be introduced using appropriate electrophiles under acidic or basic conditions.
Major Products
Oxidation: 2-(3-Carboxy-5-cyanophenyl)acetic acid.
Reduction: 2-(3-Acetyl-5-aminophenyl)acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Acetyl-5-cyanophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Acetyl-5-cyanophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetyl and cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Acetylphenyl)acetic acid:
2-(3-Cyanophenyl)acetic acid: Lacks the acetyl group, which may affect its biological activity and chemical properties.
2-(3-Acetyl-5-nitrophenyl)acetic acid: Contains a nitro group instead of a cyano group, which can significantly alter its reactivity and applications.
Uniqueness
2-(3-Acetyl-5-cyanophenyl)acetic acid is unique due to the presence of both acetyl and cyano groups on the aromatic ring
Eigenschaften
Molekularformel |
C11H9NO3 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
2-(3-acetyl-5-cyanophenyl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c1-7(13)10-3-8(5-11(14)15)2-9(4-10)6-12/h2-4H,5H2,1H3,(H,14,15) |
InChI-Schlüssel |
FOBVVSJZYQXSNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride](/img/structure/B12972143.png)


![2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12972152.png)




